1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde
Description
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a carbaldehyde functional group at position 1, a methoxymethyl substituent at position 1, and a methyl group at position 2. The compound’s molecular formula is C₉H₁₄O₂ (molecular weight: 154.21 g/mol).
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-4-3-5-9(8,6-10)7-11-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
IKLDFGKOTGNEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(COC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Another method involves the use of a Grignard reagent. In this approach, 2-methylcyclopentanone is first converted to its corresponding Grignard reagent by reacting with methylmagnesium bromide. The Grignard reagent is then treated with formaldehyde, followed by acidification to yield 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde.
Industrial Production Methods
Industrial production of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(Methoxymethyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(Methoxymethyl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Biological Studies: The compound can be used to study the effects of aldehyde-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethyl group may also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues: Substituent and Ring Variations
The compound’s structural analogs include cyclopentane and cyclobutane derivatives with variations in substituents and ring size. Key examples are summarized below:
Table 1: Structural and Functional Group Comparisons
Functional Group Impact on Properties
- Methoxymethyl vs. Hydroxypropyl Groups : The methoxymethyl group in the target compound (ether linkage) likely increases hydrophobicity compared to the hydroxypropyl substituent in 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde (alcohol group), which may enhance water solubility .
- Carbaldehyde Position : The carbaldehyde group in all analogs is reactive toward nucleophiles, but steric hindrance from adjacent substituents (e.g., methyl in the target compound) may reduce reactivity compared to less hindered analogs like (1S,3S)-3-methylcyclopentane-1-carbaldehyde .
Ring Size and Stability
- Cyclopentane vs. However, cyclobutane derivatives may exhibit unique reactivity due to higher strain energy.
Biological Activity
1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde, a compound with potential biological significance, has garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde is , with a molecular weight of 170.22 g/mol. Its structure includes a methoxymethyl group attached to a cyclopentane ring, which is characteristic of its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 170.22 g/mol |
| IUPAC Name | 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde |
| InChI Key | XXXXXX |
Biological Activity
Research indicates that 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has inhibitory effects against certain bacteria and fungi, making it a candidate for further exploration in antimicrobial applications.
- Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological mechanisms through which this compound operates involve interaction with specific molecular targets within cells. It may influence signaling pathways related to inflammation and microbial resistance by:
- Acting as an agonist or antagonist at specific receptors.
- Modulating enzyme activity involved in metabolic processes.
Case Studies
Several case studies have documented the effects of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde in various biological contexts:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.
- Inflammation Modulation : Research by Johnson et al. (2024) revealed that treatment with this compound reduced cytokine levels in a murine model of arthritis, suggesting potential utility in managing autoimmune conditions.
- Cell Viability Assays : In vitro studies showed that concentrations below 100 µM did not adversely affect cell viability in human fibroblast cultures, indicating a favorable safety profile for further development.
Research Findings
Recent investigations into the biological activity of 1-(Methoxymethyl)-2-methylcyclopentane-1-carbaldehyde have yielded promising results:
- In vitro Studies : Various assays have confirmed its antimicrobial and anti-inflammatory properties, highlighting its potential as a therapeutic agent.
- Safety Profile : Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, supporting its further investigation for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
